(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole
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Overview
Description
(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. This compound features a bromostyryl group attached to the benzimidazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole typically involves the reaction of 3-bromobenzaldehyde with 1H-benzo[d]imidazole in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as the solvent. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromostyryl group to a styryl group.
Substitution: The bromine atom in the bromostyryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce styryl-substituted benzimidazoles.
Scientific Research Applications
(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromostyryl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
2-styryl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-(3-chlorostyryl)-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its biological activity
Biological Activity
Introduction
(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antifungal properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bromostyryl group attached to a benzo[d]imidazole moiety, which contributes to its lipophilicity and biological activity. The presence of the bromine atom enhances the electronic properties of the molecule, potentially influencing its interactions with biological targets.
Antiproliferative Activity
Numerous studies have highlighted the antiproliferative effects of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study evaluating multiple benzimidazole derivatives, this compound was tested against the MDA-MB-231 breast cancer cell line. The results demonstrated an IC50 value indicating potent antiproliferative activity. The mechanism was linked to apoptosis induction through mitochondrial pathways, disrupting mitochondrial membrane potential and activating caspases .
Table 1: Antiproliferative Activity of Related Compounds
Compound | IC50 (μM) | Cell Line | Mechanism of Action |
---|---|---|---|
2g | 16.38 | MDA-MB-231 | Apoptosis via mitochondrial disruption |
1a | >100 | MDA-MB-231 | Low activity |
3g | 21.93 | MDA-MB-231 | Apoptosis via caspase activation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Similar compounds have shown efficacy against various bacterial strains and fungi.
Bacterial Inhibition
Research indicates that benzimidazole derivatives can inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications at the 2-position of the benzimidazole ring can enhance antibacterial activity.
Table 2: Antimicrobial Activity Against Selected Pathogens
Compound | MIC (μg/mL) | Pathogen |
---|---|---|
2g | 4 | Staphylococcus aureus |
1b | 64 | Candida albicans |
3ao | <1 | MRSA |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases due to mitochondrial dysfunction leads to programmed cell death in cancer cells .
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit farnesyltransferase, impacting cell signaling pathways involved in cancer progression .
- Antimicrobial Mechanisms : Disruption of bacterial cell membranes and inhibition of biofilm formation have been noted for related benzimidazole derivatives .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by various structural modifications:
- Substituents on the Benzimidazole Ring : Alterations in substituents at different positions can significantly affect both antiproliferative and antimicrobial activities.
- Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability, improving bioavailability and efficacy against target cells .
Properties
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H,(H,17,18)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNIYNDCXREWPW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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